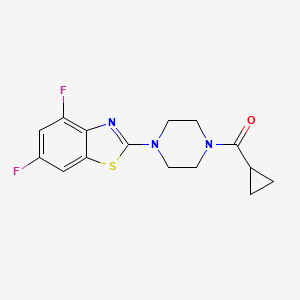

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole

Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a cyclopropanecarbonyl group and fluorine atoms at the 4- and 6-positions of the benzothiazole core. Its structural uniqueness arises from the combination of a rigid benzothiazole scaffold, a polar piperazine linker, and a cyclopropane moiety, which may enhance metabolic stability and target binding affinity compared to simpler analogs.

Synthetic routes for related benzothiazole derivatives involve condensation reactions between 2-aminobenzothiazole and substituted ketones or brominated intermediates, followed by functionalization of the piperazine ring .

Properties

IUPAC Name |

cyclopropyl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3OS/c16-10-7-11(17)13-12(8-10)22-15(18-13)20-5-3-19(4-6-20)14(21)9-1-2-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUUOICUECUANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine and cyclopropanecarbonyl groups. The difluoro groups are then added through halogenation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₃H₁₃F₂N₃OS

- Molecular Weight : 297.33 g/mol

- CAS Number : 897482-05-2

The compound's structure contributes to its biological activity and potential applications in drug development and materials science.

Medicinal Chemistry

Therapeutic Potential

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole has been investigated for its potential as a therapeutic agent. Its unique structure enables interactions with various biological targets, making it suitable for drug development aimed at treating diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study by Nacher-Luis et al. (2024) demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis revealed that treatment with this compound resulted in a notable increase in sub-G1 phase cells, indicating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Biological Research

Biological Probes

The compound serves as a probe for studying biological processes and interactions. Its ability to bind to specific molecular targets such as enzymes and receptors allows researchers to explore pathways involved in disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli | |

| Neuropharmacological | Potential effects on serotonin receptors |

Materials Science

Advanced Materials

In materials science, this compound is used in the synthesis of advanced materials with unique properties. Its structural versatility allows for modifications that enhance material characteristics such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole can be contextualized by comparing it to analogous compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound lacks the imidazo ring fused to benzothiazole seen in ’s derivatives, which may reduce steric hindrance and alter binding kinetics.

Functional Group Impact: Fluorine Substitution: The 4,6-difluoro pattern on the benzothiazole core likely enhances electron-withdrawing effects, increasing lipophilicity and membrane permeability relative to non-fluorinated analogs . Cyclopropanecarbonyl vs. Aryl Groups: The cyclopropane moiety may confer conformational rigidity, optimizing interactions with hydrophobic binding pockets in therapeutic targets (e.g., kinase enzymes). In contrast, diaryl-substituted imidazo-benzothiazoles in rely on aromatic stacking for activity .

Biological Activity Trends :

- While highlights analgesic and anti-inflammatory activities for diarylimidazo-benzothiazoles, the target compound’s fluorinated benzothiazole and piperazine groups suggest a stronger inclination toward antimicrobial or anticancer applications, as fluorine is often leveraged in antibiotics and kinase inhibitors.

- The triazole-containing compounds in likely target fungal enzymes (e.g., CYP51), whereas the benzothiazole derivatives may act on bacterial DNA gyrase or inflammatory pathways .

Research Findings and Hypotheses

- Synthetic Feasibility : The compound’s synthesis is plausible via methods analogous to , but the cyclopropanecarbonyl group may require specialized acylation steps.

- Pharmacokinetics : The difluoro-benzothiazole scaffold is predicted to exhibit moderate aqueous solubility (logP ~3.5–4.0) and oral bioavailability, superior to bulkier triazole-dioxolane derivatives .

Biological Activity

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a benzothiazole core with cyclopropanecarbonylpiperazine and difluoro substitutions, suggests diverse interactions with biological targets, making it a candidate for medicinal applications.

Chemical Structure

The molecular formula of this compound is . The compound features:

- A benzothiazole ring which is known for various biological activities.

- Cyclopropanecarbonylpiperazine moiety that may enhance its pharmacological properties.

- Difluoro groups that can influence the compound's reactivity and biological interactions.

The mechanism of action of this compound likely involves interaction with specific enzymes or receptors within biological pathways. Benzothiazole derivatives are known to disrupt cellular processes such as DNA replication and repair, which are critical in cancer biology. The presence of nitrogen and sulfur in the structure may also contribute to its bioactivity by modulating enzyme functions involved in inflammatory pathways and other critical processes .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies on benzothiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- The compound's ability to interfere with tubulin polymerization has been suggested as a mechanism for its cytotoxic effects .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The unique structural components of this compound may enhance its potential as an antimicrobial agent by disrupting microbial cell processes .

Anti-inflammatory Effects

The presence of functional groups that interact with inflammatory mediators suggests that this compound may possess anti-inflammatory activity. This could be particularly relevant in the context of diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives:

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole?

Answer:

- Melting Point Analysis : Determine the compound’s melting range (e.g., 187–190°C for structurally similar piperazine derivatives) to assess purity .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column; optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities.

- Spectroscopy : Confirm structure via - and -NMR (e.g., cyclopropane carbonyl peaks at δ ~2.1–2.3 ppm; benzothiazole aromatic signals at δ ~7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.

Q. How should researchers design a synthetic route for this compound, considering its piperazine and benzothiazole moieties?

Answer:

- Key Steps :

- Benzothiazole Core Synthesis : Start with 4,6-difluoro-1,3-benzothiazole via cyclization of 2-aminothiophenol derivatives with difluorobenzaldehyde .

- Piperazine Functionalization : Introduce the cyclopropanecarbonyl group via nucleophilic acyl substitution using cyclopropanecarbonyl chloride and 1-piperazinecarboxylate .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use catalytic DMAP to enhance acylation efficiency.

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

Answer:

- ADME Profiling : Conduct absorption, distribution, metabolism, and excretion (ADME) studies:

- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .

- Protein Binding : Assess plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug concentration.

- In Vivo Validation : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t, C) to bridge efficacy gaps .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize poses with hydrogen bonds to benzothiazole fluorine atoms.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronegativity of substituents .

- Validation : Cross-check predictions with experimental IC values from kinase inhibition assays.

Q. How can synthetic yields be optimized when scaling this compound from milligram to gram quantities?

Answer:

- Reaction Scaling :

- Solvent Selection : Use DMF for solubility but switch to THF in later stages to reduce viscosity and improve mixing.

- Catalyst Loading : Optimize Pd(OAc) or CuI catalyst concentrations (0.5–2 mol%) to minimize side reactions .

- Workup Efficiency : Employ liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization (ethanol/water) for higher purity at scale.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

- Crystallography : Solve X-ray structures of the compound bound to its target to validate docking poses.

- Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein dynamics (e.g., Schrödinger FEP+).

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.